molecular formula C22H22Cl2O4 B2818817 Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 385388-70-5

Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2818817
CAS No.: 385388-70-5
M. Wt: 421.31
InChI Key: BISZWNXDFWSPID-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a tert-butyl group at position 2, a [(2,6-dichlorophenyl)methoxy] group at position 5, and an ethyl carboxylate ester at position 2. The 2,6-dichlorophenyl moiety introduces steric bulk and electron-withdrawing properties, while the tert-butyl group enhances lipophilicity and metabolic stability. This compound is structurally related to bioactive benzofuran derivatives, which are explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-14-11-13(9-10-18(14)28-20(19)22(2,3)4)27-12-15-16(23)7-6-8-17(15)24/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISZWNXDFWSPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and an alkyne or alkene under acidic or basic conditions.

  • Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Attachment of the 2,6-Dichlorophenyl Group: : This step involves the etherification of the benzofuran core with 2,6-dichlorobenzyl alcohol in the presence of a base such as potassium carbonate.

  • Esterification: : The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and thereby influencing biological pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related derivatives:

Compound Name Substituent Positions Key Structural Differences Functional Impact References
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate 5-position: [(4-nitrophenyl)methoxy] Nitro group (electron-withdrawing) vs. 2,6-dichloro (steric/electronic effects) Higher reactivity in electrophilic substitution; reduced metabolic stability
[(2,4-Dichlorophenyl)methoxy]carbonyl derivatives Variable positions (e.g., 2-4DCZ) 2,4-dichloro substitution vs. 2,6-dichloro Altered steric hindrance; potential differences in binding affinity
Miconazole nitrate (imidazole derivative) 2,4-dichlorophenylmethoxy group on imidazole core Different heterocyclic core (imidazole vs. benzofuran) Antifungal activity; distinct pharmacokinetic profile

Physicochemical Properties

  • Lipophilicity: The tert-butyl group increases logP compared to non-alkylated analogues, enhancing membrane permeability .
  • Electronic Effects : The 2,6-dichloro substitution creates a meta-directing electronic environment, contrasting with para-substituted analogues (e.g., 4-nitro), which exhibit stronger electron withdrawal .

Biological Activity

Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzofuran moiety with an ethyl ester, a tert-butyl group, and a dichlorophenylmethoxy substituent. Its molecular formula is C18H20Cl2O3C_{18}H_{20}Cl_2O_3, and it has a molecular weight of approximately 359.26 g/mol. The presence of these functional groups contributes to its unique biological properties.

Recent studies have indicated that this compound may act as a modulator of ATP-binding cassette (ABC) transporters . These transporters play critical roles in drug absorption and resistance mechanisms in various cellular systems. By influencing the activity of ABC transporters, this compound could potentially enhance the efficacy of certain pharmaceutical agents by altering their transport dynamics across cellular membranes.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by modulating cellular pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on ABC Transporters : A study demonstrated that the compound significantly altered the transport efficiency of certain drugs in cell lines expressing ABC transporters. This modulation could lead to improved therapeutic outcomes for drugs that are substrates of these transporters.
  • Anticancer Activity Assessment : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran)Contains iodine substituentPotential for enhanced reactivity due to iodine
4-chloroethylbenzofuranLacks tert-butyl groupSimpler structure with different electronic properties
2-(4-chlorophenoxy)benzoic acidRelated benzofuran structureDifferent functional groups affecting solubility and reactivity

The combination of steric bulk from the tert-butyl group and the electron-withdrawing effects of the dichlorophenyl moiety in this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. Table 1: Comparative Reaction Conditions for Key Steps

StepOptimal SolventTemperature RangeCatalystYield (%)
Benzofuran Core FormationDMF70–80°CH₂SO₄65–75
Methoxy SubstitutionTHF0–5°C (cooled)NaH80–85
Final EsterificationEthanolRefluxNone70–78

What advanced crystallographic methods are recommended for resolving the compound’s three-dimensional structure?

Level: Advanced
Methodological Answer:

  • SHELX Suite: Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. SHELXD and SHELXE are robust for experimental phasing, especially with twinned crystals .
  • Absorption Correction: Apply empirical spherical harmonic models (e.g., Blessing’s method) to correct anisotropic absorption effects, improving data accuracy .
  • Hydrogen Bond Analysis: Utilize Olex2 or Mercury to map hydrogen-bonding networks, critical for understanding solid-state packing and stability .

How should researchers address discrepancies in spectroscopic data during characterization?

Level: Advanced
Methodological Answer:

  • NMR Contradictions: For unexpected peaks in 1^1H NMR, perform COSY or NOESY to confirm coupling patterns and spatial proximity of protons. Deuterated solvents (e.g., CDCl₃) reduce interference .
  • Mass Spectrometry (MS): High-resolution ESI-MS resolves isotopic clusters (e.g., Cl/Br patterns) to confirm molecular formula. Discrepancies in [M+H]⁺ peaks may indicate adduct formation .
  • IR Absorbance: Overlapping carbonyl signals (ester vs. ketone) require deconvolution software or 2D-IR correlation spectroscopy .

What methodologies are effective in studying interactions with biological targets like enzymes?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Focus on the dichlorophenyl moiety’s hydrophobic interactions and the ester group’s hydrogen bonding .
  • Enzyme Inhibition Assays: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., ketoconazole) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ, kₒff) by immobilizing the target protein on a sensor chip .

How does the 2,6-dichlorophenyl methoxy group influence reactivity compared to analogs?

Level: Intermediate
Methodological Answer:

  • Electronic Effects: The electron-withdrawing Cl substituents increase electrophilicity at the benzofuran 3-position, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis) .
  • Steric Hindrance: The tert-butyl group at position 2 restricts rotation, stabilizing specific conformers and altering reaction pathways (e.g., slower ester hydrolysis vs. methyl analogs) .

Q. Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectSteric EffectReactivity Trend
2,6-DichlorophenylStrong EWGModerate↑ Electrophilicity
4-FluorophenylModerate EWGLow↓ Metabolic stability
tert-ButylWeak EDGHigh↑ Conformational rigidity

What experimental approaches elucidate metabolic pathways in biological systems?

Level: Advanced
Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the benzofuran core) .
  • Isotope Labeling: Synthesize 13^{13}C-labeled analogs to track metabolic fate via NMR or isotope-ratio MS .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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